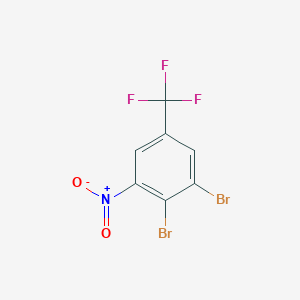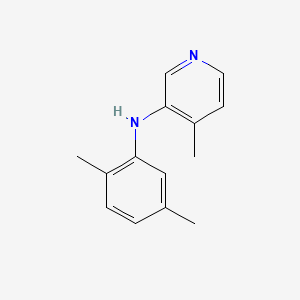![molecular formula C18H13ClO4S B14137074 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-96-0](/img/structure/B14137074.png)
5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Starting material: 3-chlorothiophenol
- Reagents: Sodium hydride, dimethylformamide
- Conditions: Room temperature
Step 3: Final Coupling Reaction
- Reagents: Palladium catalyst, base (e.g., potassium carbonate)
- Conditions: Elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and quality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves multiple steps. One common method starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups and the chlorophenyl sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
-
Step 1: Preparation of the Naphthalene Core
- Starting material: 1,4-dihydroxy-2,3-dimethoxynaphthalene
- Reagents: Methanol, sulfuric acid
- Conditions: Reflux
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Sodium borohydride, methanol
Substitution: Halogenating agents, Lewis acids
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- 5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione derivatives with different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89226-96-0 |
|---|---|
Formule moléculaire |
C18H13ClO4S |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H13ClO4S/c1-22-17-15(20)12-7-4-8-13(14(12)16(21)18(17)23-2)24-11-6-3-5-10(19)9-11/h3-9H,1-2H3 |
Clé InChI |
NYYZSKRGCGAQKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC(=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


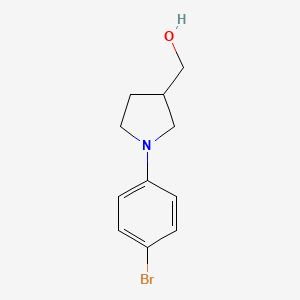
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
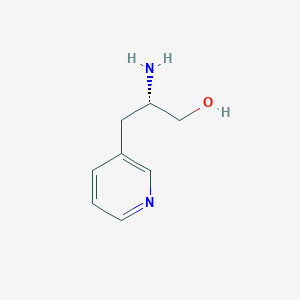
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
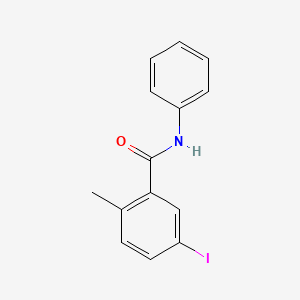
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)


